Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol
説明
Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol is a polycyclic alkaloid derivative characterized by a fused pyrrolo-phenanthridine core with a [1,3]dioxolo substituent. Its stereochemistry (1R,2R,3a1R,12bR) defines its three-dimensional conformation, which is critical for biological interactions. The compound features two hydroxyl groups at positions 1 and 2, contributing to its polarity and hydrogen-bonding capacity .
特性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
(1R,17R,18R,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol |
InChI |
InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m1/s1 |
InChIキー |
XGVJWXAYKUHDOO-FWYOQMDTSA-N |
異性体SMILES |
C1CN2CC3=CC4=C(C=C3[C@@H]5[C@@H]2C1=C[C@H]([C@@H]5O)O)OCO4 |
正規SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol typically involves multi-step organic synthesis. Key steps may include:
Formation of the core structure: This involves the construction of the fused ring system through cyclization reactions.
Functional group modifications: Introduction of hydroxyl groups and other functional groups through selective reactions such as hydroxylation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Automation: Employing automated synthesis equipment to streamline the production process.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
化学反応の分析
Types of Reactions
Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.
科学的研究の応用
Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to reduced production of a particular metabolite.
類似化合物との比較
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to a family of [1,3]dioxolo-pyrrolo-phenanthridine derivatives. Key structural analogs include:
Key Structural Differences:
- Hydroxylation vs. Acetylation: The target compound’s 1,2-diol groups enhance hydrophilicity compared to acetylated analogs (e.g., compound 11 and ’s diacetate), which exhibit increased lipophilicity .
- Stereochemistry: The (1R,2R,3a1R,12bR) configuration distinguishes the target from diastereomers like compound 10 , which has additional hydroxyl groups and a (1S,2R,3S,3aR) configuration. Such stereochemical variations significantly impact receptor binding and metabolic stability .
- Oxo Groups: Compound 14 introduces a 7-oxo group, which may alter electronic properties and bioactivity compared to the target’s fully reduced core .
生物活性
Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique fused heterocyclic structure that contributes to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 320.36 g/mol. The specific stereochemistry of the compound may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
- Effective Concentrations : The compound showed significant cytotoxicity at concentrations as low as 6.25 μM in MDA-MB-231 cells and 25 μM in MCF-7 cells.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Docking studies revealed that the compound interacts effectively with proteins such as AKT1 and Orexetine type 2 receptor (Ox2R), suggesting a potential for targeted therapy in breast cancer treatment .
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Rel-(1R,2R...) | MDA-MB-231 | 6.25 | Cytotoxic |
| Rel-(1R,2R...) | MCF-7 | 25 | Cytotoxic |
The biological activity is likely mediated through several mechanisms:
- G-Quadruplex Binding : The compound may bind to G-quadruplex structures in DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of serine/threonine kinase pathways (e.g., AKT) has been suggested as a mechanism for reducing cell viability in cancerous cells.
Case Studies
In a recent study assessing the efficacy of various compounds against breast cancer cell lines:
- Case Study 1 : The compound demonstrated a significant reduction in cell viability compared to control groups.
- Case Study 2 : Molecular dynamics simulations indicated that the compound stabilizes certain protein conformations that are critical for cancer cell survival.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
